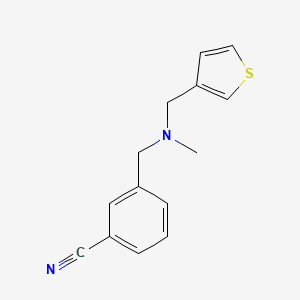
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a thiophen-3-ylmethyl group and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile can be achieved through microwave-assisted synthesis. This method involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. The reaction proceeds efficiently, providing the desired product in yields ranging from 58% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the microwave-assisted synthesis process. This would require optimization of reaction conditions to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and modulators of biological pathways.
作用机制
The mechanism of action of 3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating various cellular pathways. This inhibition can lead to the disruption of processes like cell division and inflammation, making the compound a potential therapeutic agent .
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like 3-aminobenzo[b]thiophene and 3-aminothieno[2,3-b]pyridine share structural similarities with 3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile.
Benzonitrile derivatives: Compounds such as 3-methylbenzonitrile and 3-((thiophen-3-ylmethyl)amino)benzonitrile are structurally related.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
属性
分子式 |
C14H14N2S |
|---|---|
分子量 |
242.34 g/mol |
IUPAC 名称 |
3-[[methyl(thiophen-3-ylmethyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C14H14N2S/c1-16(10-14-5-6-17-11-14)9-13-4-2-3-12(7-13)8-15/h2-7,11H,9-10H2,1H3 |
InChI 键 |
XBBGTOSYTJBWLB-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC(=CC=C1)C#N)CC2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


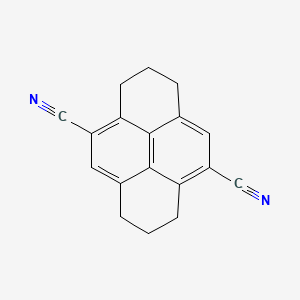
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)


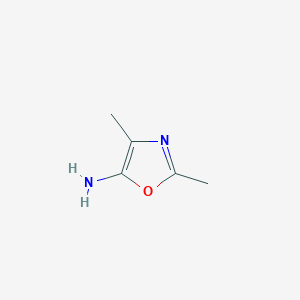
![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)
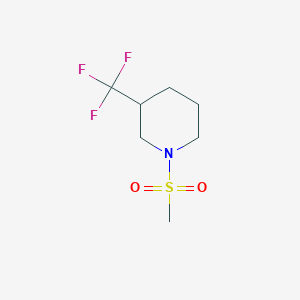
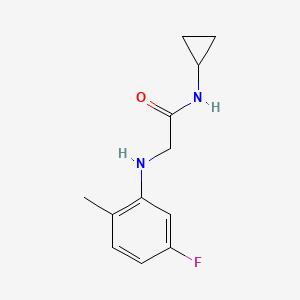

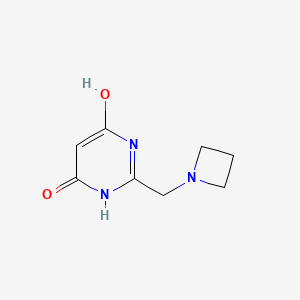



![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B14904796.png)
